molecular formula C20H25N3O B050588 Octrizole CAS No. 123307-21-1

Octrizole

Cat. No. B050588
M. Wt: 323.4 g/mol
InChI Key: IYAZLDLPUNDVAG-UHFFFAOYSA-N
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Description

Octrizole, also known as 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a compound with the molecular formula C20H25N3O . It’s primarily used as a UV absorber, meaning it helps to protect the skin from the harmful effects of the sun’s ultraviolet rays . It is synthesized through a series of chemical reactions involving benzotriazole and tetramethylbutylphenol .


Synthesis Analysis

The synthesis of Octrizole involves a series of chemical reactions. The triazole component of Octrizole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . The synthetic methods of triazole compounds have been summarized in various studies .


Molecular Structure Analysis

The molecular structure of Octrizole is characterized by a benzotriazole moiety attached to a phenol group . The InChI representation of Octrizole is InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 .

properties

IUPAC Name

2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAZLDLPUNDVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027522
Record name Octrizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Octrizole

CAS RN

3147-75-9
Record name 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3147-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octrizole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octrizole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTRIZOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Example 11 of U.S. Pat. No. 4,780,541 is duplicated. This is an example of the use of an aldehyde reducing agent and the aromatic ketone 9-fluorenone as a catalyst. Methanol (110 ml), water (20 ml), 97% sodium hydroxide (12.4 g), and 2-nitro-2'-hydroxy-5'-t-octylazobenzene (17.8 g) are mixed and stirred. After adding 9-fluorenone (2.4 g) to the resultant mixture at 65° to 70° C., 80% paraformaldehyde (6 g) is added to the mixture for 4 hours, and then the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours, thus the reduction reaction having completed. Thereafter, water (50 ml) is added to the reaction liquor, and the reaction liquor is neutralized to pH 8 with 62% sulfuric acid (16 g) to precipitate a crystal. The crystal thus obtained is filtered by suction to separate the crystal, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus producing 13.1 g of 2-(2-hydroxy-5-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 81.0%. One can see that the reaction takes over 10 hours to complete.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
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reactant
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12.4 g
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17.8 g
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Name
Quantity
20 mL
Type
solvent
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Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
reactant
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[Compound]
Name
resultant mixture
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0 (± 1) mol
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6 g
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16 g
Type
reactant
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[Compound]
Name
aromatic ketone 9-fluorenone
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene was replaced by an equivalent amount of 2'-hydroxy-5'-tert-octyl-2-nitroazobenzene and the moles of sodium hydroxide per mole of o-nitroazobenzene intermediate was increased from 0.42/1 to 1.2/1, the product 2-(2-hydroxy-5-tert-octylphenyl)-2H-benzotriazole was obtained in an isolated yield of 62.6% of theory with a melting point of 104°-107° C. The mother liquor contained a compound believed to be an isomer of the desired product.
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Synthesis routes and methods III

Procedure details

When using the procedure of Example 1 an equivalent amount of 2-nitro-2'-hydroxy-5'-tert-octylazobenzene is substituted for 2-nitro-2'-hydroxy-5'-methylazobenzene, the above noted product is obtained.
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Synthesis routes and methods IV

Procedure details

Example 1 is repeated, except that an equivalent amount of 2-nitro-2'-hydroxy-5'-tert.-octylazobenzene (93% pure) is used instead of 2-nitro-2'-hydroxy-5'-methylazobenzene and a mixture of 60 g of xylene and 40 g of diethylenetriamine instead of 80 g of xylene and 20 g of diethylenetriamine. The hydrogenation is carried out at 45° C. The title product is isolated in a yield of 92% of theory. Melting point: 101°-103° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
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Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods V

Procedure details

The same procedure as in Example 7 was repeated, except that 2-nitro-2'-hydroxy-5'-t-butylazobenzene 15.0 g was replaced by 2-nitro-2'-hydroxy-5'-t-octylazobenzene 17.7 g, thus producing 13.7 g of 2-(2'-hydroxy-5'-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 85.0%.
Name
2-nitro-2'-hydroxy-5'-t-butylazobenzene
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octrizole
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Octrizole

Citations

For This Compound
100
Citations
C Blystone - ntp.niehs.nih.gov
… However, there will be dermal exposure to PBZTs used in cosmetics (eg octrizole, … Octrizole was negative in a repeat patch test in human. An acute dermal toxicity evaluation was …
Number of citations: 0 ntp.niehs.nih.gov
P Lopez-Alvarado, C Avendano… - The Journal of Organic …, 1995 - ACS Publications
… IV-Aryl-1,2,3benzotriazoles like octrizole, a UV-screen, also have useful properties.12 Furthermore, IV-arylation has been used for the protectionof the imidazole ring of histidine.13 …
Number of citations: 161 pubs.acs.org
E Mutlu, N South, J Pierfelice, A Djonabaye… - Analytical …, 2022 - Taylor & Francis
… at 500 µg/mL in acetonitrile except for octrizole which was prepared in methanol. Working IS (WIS… in acetonitrile at 500 µg/mL except octrizole and tBuPrOH-BZT, which were prepared in …
Number of citations: 1 www.tandfonline.com
C Apel, J Tang, R Ebinghaus - Environmental Pollution, 2018 - Elsevier
… Around the Shandong Peninsula, highest concentrations of benzotriazole derivatives were observed in this study with octrizole (UV-329) as the predominant compound, reaching …
Number of citations: 100 www.sciencedirect.com
Y Lyu, G Li, Y He, Y Li, Z Tang - Science of The Total Environment, 2022 - Elsevier
… Homosalate was dominant in soils while benzophenone and octrizole were predominant in plants, likely due to their complex sources and bioaccumulation preferences. The …
Number of citations: 5 www.sciencedirect.com
S Waidyanatha, E Mutlu, S Gibbs, J Pierfelice… - Xenobiotica, 2021 - Taylor & Francis
Phenolic benzotriazoles are ultraviolet-light absorbers used in a variety of industrial and consumer applications. We investigated the toxicokinetic behaviour of 9 compounds, covering …
Number of citations: 3 www.tandfonline.com
SC Travis, K Kordas, DS Aga - Rapid Communications in Mass …, 2021 - Wiley Online Library
… phenylnaphthalene, lilial, and octrizole) were confirmed after purchasing standards. Lilial is an aromatic compound used in personal care products 48, 49 and octrizole is a UV stabilizer …
J Lee, H Noh - Journal of Korean Ophthalmic Optics Society, 2012 - koreascience.kr
Purpose: To study changes in coating and lens materials after chemically etched different polymer based glass lenses in short-term and ambient condition using hydrofluoric acid. …
Number of citations: 3 koreascience.kr
ZR Hopkins, L Blaney - Environment international, 2016 - Elsevier
Over the past 3–4 decades, per capita consumption of personal care products (PCPs) has steadily risen, resulting in increased discharge of the active and inactive ingredients present …
Number of citations: 77 www.sciencedirect.com
D Miller, BB Wheals, N Beresford… - Environmental health …, 2001 - ehp.niehs.nih.gov
We used a recombinant yeast estrogen assay to assess the activity of 73 phenolic additives that are used as sunscreens, preservatives, disinfectants, antioxidants, flavorings, or for …
Number of citations: 252 ehp.niehs.nih.gov

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